N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its unique structural features, including a cyclopropyl group and multiple fluorine substituents. This compound is classified as an amide due to the presence of the ethanediamide functional group. Its molecular formula is , and it has a molecular weight of approximately 380.3 g/mol .
The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves several key steps:
Common reagents used in these reactions include fluorinating agents and organometallic compounds, which help in the selective introduction of fluorine atoms into the structure. Industrial production may employ continuous flow reactors to enhance efficiency and scalability, ensuring that high purity levels are maintained throughout the synthesis process.
The molecular structure of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide features:
CC(=O)N(C(C1=CC=C(C=C1)F)=C(C2=CC(=C(C=C2)F)C(F)(F)F))C(=O)N.N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation may produce different products depending on the oxidizing agent used, while reduction can yield varying amine derivatives based on the reducing agent selected.
The mechanism of action for N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further studies are required to elucidate the precise pathways and molecular interactions involved in its mechanism of action.
Data from databases such as PubChem indicate that this compound has distinct properties due to its unique combination of functional groups, which confer specific reactivity patterns compared to structurally similar compounds .
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific applications:
This comprehensive overview provides insights into the synthesis, structure, reactions, mechanism of action, properties, and applications of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide, highlighting its significance in scientific research and potential therapeutic uses.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: